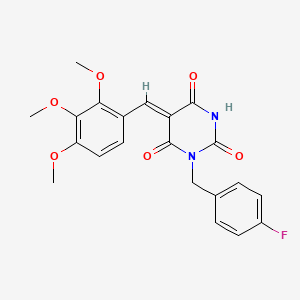![molecular formula C11H15NO2S B6131017 N-{2-[4-(methylthio)phenoxy]ethyl}acetamide](/img/structure/B6131017.png)
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide, also known as MTA, is a chemical compound that has been widely used in scientific research due to its unique properties. MTA is a white crystalline powder that is soluble in water and organic solvents. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers studying various biological processes.
Mécanisme D'action
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This process can lead to changes in chromatin structure and gene expression. N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has also been found to have other mechanisms of action, such as inhibiting the activity of DNA methyltransferases and modulating the activity of transcription factors.
Biochemical and Physiological Effects:
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has been found to have a wide range of biochemical and physiological effects. In addition to its role as a histone deacetylase inhibitor, N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-[4-(methylthio)phenoxy]ethyl}acetamide in lab experiments is its ability to selectively inhibit histone deacetylases, which can lead to changes in gene expression without affecting other cellular processes. However, N-{2-[4-(methylthio)phenoxy]ethyl}acetamide can also have off-target effects and may inhibit other enzymes or signaling pathways. Additionally, N-{2-[4-(methylthio)phenoxy]ethyl}acetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-{2-[4-(methylthio)phenoxy]ethyl}acetamide. One area of interest is the development of new cancer therapies based on N-{2-[4-(methylthio)phenoxy]ethyl}acetamide's ability to alter gene expression. Another area of interest is the use of N-{2-[4-(methylthio)phenoxy]ethyl}acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of new drugs that target histone deacetylases and other epigenetic regulators based on the structure of N-{2-[4-(methylthio)phenoxy]ethyl}acetamide.
Méthodes De Synthèse
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide can be synthesized through a series of chemical reactions starting with 4-(methylthio)phenol and ethyl chloroacetate. The reaction involves the use of a base catalyst and a solvent such as dimethyl sulfoxide or acetonitrile. The final product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. One of the main uses of N-{2-[4-(methylthio)phenoxy]ethyl}acetamide is as a histone deacetylase inhibitor, which can alter gene expression and potentially lead to the development of new cancer therapies. N-{2-[4-(methylthio)phenoxy]ethyl}acetamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-(4-methylsulfanylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9(13)12-7-8-14-10-3-5-11(15-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMSOHCEYXHXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(cyclopropylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6130939.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6130944.png)
![7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130948.png)
![2-[2-amino-1-(2-ethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6130952.png)
![2-methyl-6-(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6130955.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6130968.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130970.png)

![N-cyclopentyl-1-[({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B6130977.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B6130983.png)
![3-(4-chlorophenyl)-4-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6130993.png)
![4-({[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid](/img/structure/B6130999.png)
![2-[(2,4-dimethylphenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6131011.png)